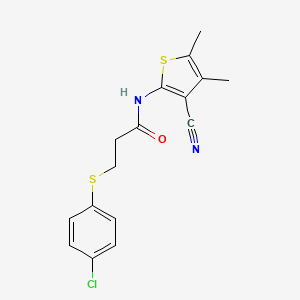

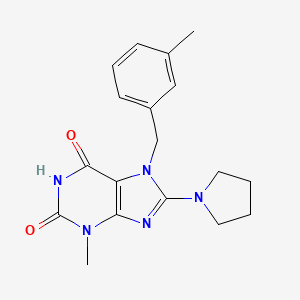

![molecular formula C22H23NO4 B2490247 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid CAS No. 1702436-86-9](/img/structure/B2490247.png)

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid and related compounds involves several key steps, including the formation of cyclopentane rings and the introduction of fluorenyl groups. Techniques such as Michael addition, hydrogenolysis, and cycloaddition processes are critical in constructing the compound's core structure (Mandal et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been studied through methods like X-ray diffraction, revealing that the cyclohexane rings adopt a chair conformation. The presence of the fluorenyl group contributes to the molecule's conformational stability and impacts its physicochemical properties (Valle et al., 1988).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including competitive inhibition of enzymatic synthesis and interactions with amino acid transport systems. Its unique structure allows it to act as an inhibitor in specific biochemical pathways, highlighting its potential for drug development and biochemical research (Coulter et al., 1974).

Physical Properties Analysis

The physical properties of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. The fluorenyl group enhances its stability and solubility in organic solvents, making it suitable for various chemical and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are defined by its unique structure. The compound's ability to undergo cycloaddition and its reactivity towards different chemical reagents have been explored to synthesize novel derivatives with potential biological activities (Griesbeck et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Protected β-Amino Acids : The compound has been used in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids, employing the Arndt-Eistert protocol for enantiomerically pure products (Ellmerer-Müller et al., 1998).

- Preparation for Solid-Phase Syntheses : It's also involved in the preparation of N-Fmoc-protected β2-homoamino acids, which are significant for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

- Non-destructive Cleavage of N-Acylsultams : The compound aids in non-destructive cleavage processes under neutral conditions, leading to pure Fmoc-protected amino acids (Oppolzer & Lienard, 1992).

Structural Studies and Applications

- Self-Assembled Structures : The compound has been studied for its self-assembling properties in modified amino acids, potentially leading to novel self-assembled architectures (Gour et al., 2021).

- Synthesis of Oligomers from Analogues : It's been used in the synthesis of N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, leading to the synthesis of various oligomers (Gregar & Gervay-Hague, 2004).

- Photocatalysis in Decarboxylative Arylation : The compound has been utilized in photocatalytic decarboxylative cross-coupling reactions, enabling the synthesis of a variety of benzylic amines and ethers (Chen et al., 2019).

Biological and Pharmacological Studies

- Enzyme-activated Surfactants : It has been used to create enzymatically activated surfactants for carbon nanotubes, aiding in homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-22(12-14,20(24)25)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHLFNKMTFSTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

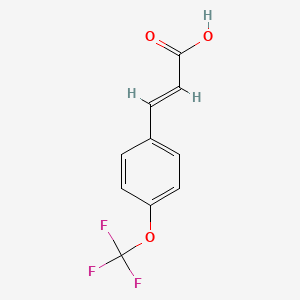

![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

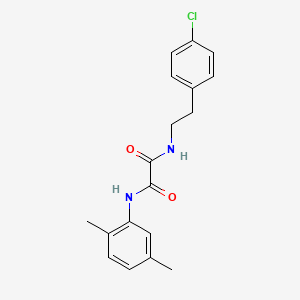

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)

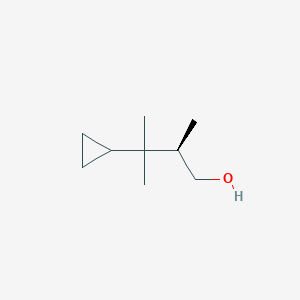

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2490184.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)